

SW1116 cell line ATCC datasheet and specifications

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Compound of Interest

Compound Name: SW1116

Cat. No.: B611083

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An In-depth Technical Guide to the SW1116 Cell Line

This guide provides a comprehensive overview of the SW1116 human colorectal adenocarcinoma cell line, intended for researchers, scientists, and professionals in drug development. It covers the core specifications, culture protocols, and key signaling pathways associated with this cell line.

Core Specifications

The SW1116 cell line was derived from a primary grade II adenocarcinoma of the colon from a 73-year-old Caucasian male. These cells are adherent, exhibit an epithelial-like morphology, and are tumorigenic in nude mice.[\[1\]](#)

General and Genetic Characteristics

Feature	Specification
Organism	Human (Homo sapiens)
Tissue	Colon
Disease	Colorectal Adenocarcinoma, Grade II, Dukes' type A[2]
Age	73 years[3]
Gender	Male[3]
Ethnicity	Caucasian[2][3]
Morphology	Epithelial-like[1][2][3]
Growth Properties	Adherent[4][1]
Karyotype	Hypotriploid with a modal number of 60 chromosomes.
Doubling Time	Approximately 68.70 to 163 hours.[1][5]
Microsatellite Stability	Stable (MSS).[5]
Tumorigenicity	Yes, forms tumors in nude mice within 21 days with 100% frequency when 10 ⁷ cells are inoculated subcutaneously.
Blood Type	O, Rh+

Gene and Protein Expression

Marker	Status
Keratin	Positive (by immunoperoxidase staining).[2]
Carcinoembryonic Antigen (CEA)	Positive, secretes high levels (2654 ng/10 ⁶ cells/10 days).[4][3]
Colon Specific Antigen (CSAp)	Negative.[2]
Colon Antigen 3	Negative.[2]
Oncogene Expression	c-myc, K-ras, H-ras, myb, sis, fos, p53 are expressed. N-myc and N-ras are not detected. [2]
Tumor Specific Nuclear Matrix Proteins	Expresses CC-4, CC-5, and CC-6.[2]
Key Mutations	KRAS: G12A (GGT > GCT) mutation.[1][2] TP53: A159 mutation.[1]

Experimental Protocols

Cell Culture and Maintenance

Recommended Medium: Leibovitz's L-15 Medium is the recommended base medium, supplemented with 10% Fetal Bovine Serum (FBS).[1] Some protocols also suggest DMEM:Ham's F12 (1:1) with 10% FBS.[2][3]

Culture Conditions:

- Temperature: 37°C
- Atmosphere: Air (no CO₂ required for L-15 medium).[1] If using DMEM:Ham's F12, a 5% CO₂ atmosphere is required.

Subculturing:

- Grow cells to 70-80% confluency.[4]
- Aspirate the culture medium.

- Wash the cell layer with a PBS solution lacking calcium and magnesium to remove any residual serum that could inhibit trypsin.
- Add 1.0 to 2.0 mL of 0.05% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.
- Neutralize the trypsin by adding 4.0 to 6.0 mL of complete growth medium.
- Gently pipette the cell suspension to ensure a single-cell suspension.
- Dispense the cell suspension into new culture vessels at a recommended split ratio of 1:3 to 1:6.[\[4\]](#)[\[1\]](#)

Cryopreservation:

- Freezing Medium: Complete growth medium supplemented with 5% (v/v) DMSO.[\[1\]](#) An alternative is 70% L-15 medium, 20% FBS, and 10% DMSO.[\[6\]](#)
- Storage: Store cryovials in the vapor phase of liquid nitrogen.[\[1\]](#)

Transwell Migration and Invasion Assay

This protocol is based on methodologies used to assess the migratory and invasive potential of SW1116 cells.[\[7\]](#)[\[8\]](#)

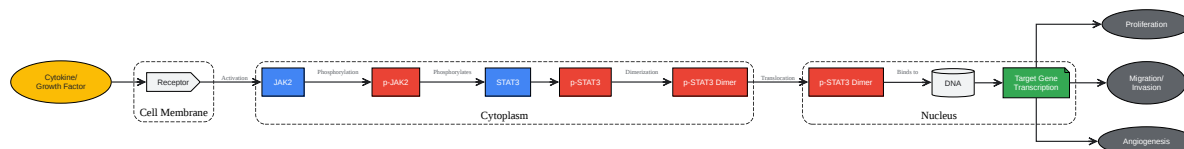
- Culture SW1116 cells to near confluency.
- For invasion assays, coat the upper surface of a Transwell insert with Matrigel. For migration assays, no coating is needed.
- Harvest cells and resuspend them in a serum-free medium.
- Seed the cells in the upper chamber of the Transwell insert.
- Fill the lower chamber with a complete growth medium containing FBS as a chemoattractant.
- Incubate the plate at 37°C for 48 hours.[\[7\]](#)
- After incubation, remove the non-migrated cells from the upper surface of the insert.

- Fix the cells that have migrated to the lower surface with 4% methanol and stain with 0.5% crystal violet.[7]
- Count the number of migrated/invaded cells under a microscope.

Signaling Pathways and Workflows

JAK2/STAT3 Signaling Pathway in SW1116 Cells

The JAK2/STAT3 signaling pathway is implicated in the proliferation, migration, invasion, and angiogenesis of SW1116 cells.[7][8] The pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3, its translocation to the nucleus, and the transcription of target genes involved in tumorigenesis.[7]

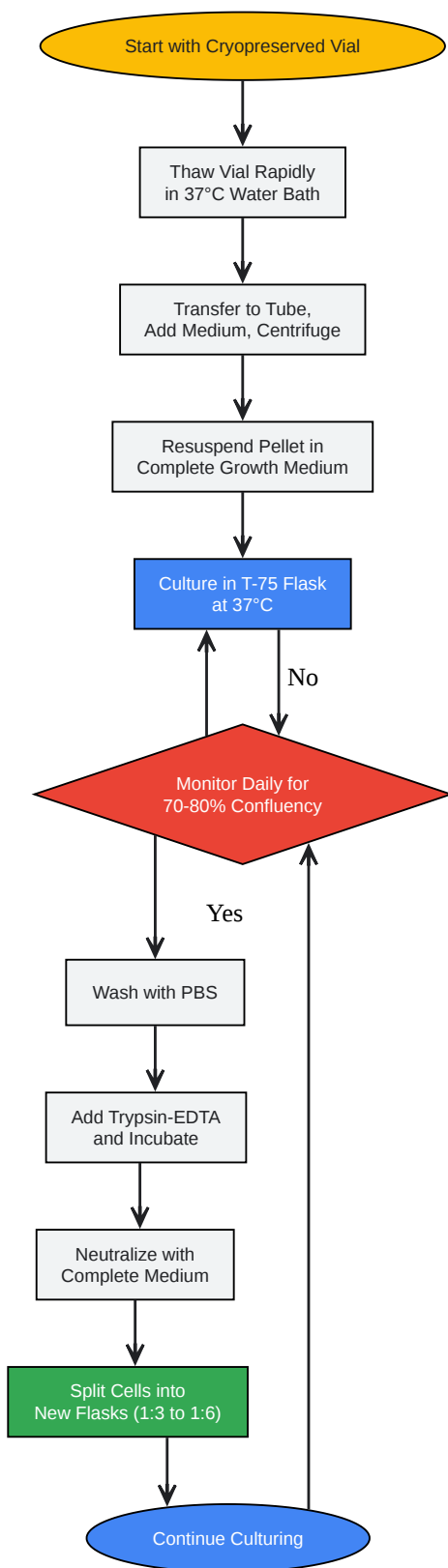


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Caption: The JAK2/STAT3 signaling cascade in SW1116 cells.

General Cell Culture Workflow

The following diagram outlines the standard workflow for maintaining and passaging the SW1116 cell line.



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Caption: Standard workflow for SW1116 cell line subculturing.

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